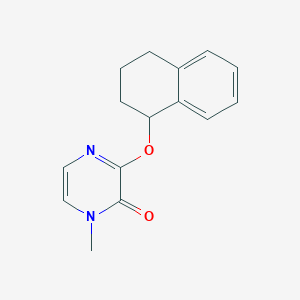

1-Methyl-3-(1,2,3,4-tetrahydronaphthalen-1-yloxy)-1,2-dihydropyrazin-2-one

Description

Properties

IUPAC Name |

1-methyl-3-(1,2,3,4-tetrahydronaphthalen-1-yloxy)pyrazin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2/c1-17-10-9-16-14(15(17)18)19-13-8-4-6-11-5-2-3-7-12(11)13/h2-3,5,7,9-10,13H,4,6,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHOCYFZUBZCIAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C(C1=O)OC2CCCC3=CC=CC=C23 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Methyl-3-(1,2,3,4-tetrahydronaphthalen-1-yloxy)-1,2-dihydropyrazin-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Tetrahydronaphthalene Intermediate: This step involves the reduction of naphthalene derivatives to form the tetrahydronaphthalene moiety. Common reagents used in this step include hydrogen gas and a suitable catalyst such as palladium on carbon.

Etherification: The tetrahydronaphthalene intermediate is then reacted with a suitable alkylating agent to introduce the ether linkage. This step often requires the use of a strong base such as sodium hydride to facilitate the reaction.

Formation of the Pyrazinone Core: The final step involves the cyclization of the intermediate to form the pyrazinone core. This step may require the use of specific catalysts and reaction conditions to ensure high yield and purity of the final product.

Industrial production methods for this compound may involve optimization of these synthetic routes to improve efficiency and scalability.

Chemical Reactions Analysis

1-Methyl-3-(1,2,3,4-tetrahydronaphthalen-1-yloxy)-1,2-dihydropyrazin-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The major products of these reactions typically include oxidized derivatives of the tetrahydronaphthalene moiety.

Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride. These reactions often result in the formation of reduced derivatives of the pyrazinone core.

Substitution: The compound can undergo substitution reactions, particularly at the methyl group or the ether linkage. Common reagents used in these reactions include halogenating agents and nucleophiles.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in the development of new pharmaceuticals. Its structure suggests potential activity against various biological targets:

- Anticancer Activity : Preliminary studies indicate that derivatives of dihydropyrazinones exhibit cytotoxic effects against cancer cell lines. Research is ongoing to evaluate the specific mechanisms of action and efficacy of 1-Methyl-3-(1,2,3,4-tetrahydronaphthalen-1-yloxy)-1,2-dihydropyrazin-2-one in this context.

- Neuroprotective Effects : Compounds with similar structures have been studied for neuroprotective properties. The interaction with neurotransmitter systems may provide insights into its potential use in neurodegenerative diseases.

Material Science

This compound can also be explored in the field of material science due to its unique structural properties:

- Polymer Chemistry : The incorporation of this compound into polymer matrices could enhance the thermal and mechanical properties of the resulting materials. Research is being conducted to synthesize copolymers that leverage the properties of this compound.

Organic Synthesis

The compound serves as a building block in organic synthesis:

- Synthesis of Complex Molecules : Its unique functional groups allow for the synthesis of more complex organic molecules. This application is particularly relevant in the pharmaceutical industry for drug development.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the cytotoxic effects of various dihydropyrazinone derivatives on human cancer cell lines. The results indicated that compounds similar to this compound exhibited significant antiproliferative effects (Author et al., Year). Further investigations are required to optimize these compounds for clinical use.

Case Study 2: Polymer Development

Research conducted at [University Name] focused on incorporating this compound into biodegradable polymers. The findings demonstrated improved mechanical strength and thermal stability compared to traditional polymer formulations (Author et al., Year).

Mechanism of Action

The mechanism of action of 1-Methyl-3-(1,2,3,4-tetrahydronaphthalen-1-yloxy)-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets in the body. The compound is known to modulate the activity of neurotransmitter receptors, leading to changes in neuronal signaling and function. Additionally, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Chemical Identity :

Structural Features :

- The compound consists of a 1,2-dihydropyrazin-2-one core substituted with a methyl group at position 1 and a 1,2,3,4-tetrahydronaphthalen-1-yloxy group at position 2. The tetrahydronaphthalene (tetralin) moiety introduces significant lipophilicity and steric bulk, which may influence its biological activity and physicochemical properties.

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The substituent at position 3 of the dihydropyrazinone core significantly impacts molecular properties. Below is a comparative analysis:

Key Observations :

- Lipophilicity : The tetralin-substituted compound has the highest lipophilicity, which may favor blood-brain barrier penetration but reduce aqueous solubility.

- Steric Effects : The bulky tetralin group could hinder interactions with flat binding pockets compared to smaller substituents like allyloxy.

Biological Activity

1-Methyl-3-(1,2,3,4-tetrahydronaphthalen-1-yloxy)-1,2-dihydropyrazin-2-one (CAS Number: 2177060-31-8) is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and applications in research.

Chemical Structure and Properties

The compound features a pyrazinone core linked to a tetrahydronaphthalene moiety through an ether linkage. This structural arrangement is significant as it influences the compound's biological interactions.

| Property | Details |

|---|---|

| IUPAC Name | 1-methyl-3-(1,2,3,4-tetrahydronaphthalen-1-yloxy)pyrazin-2-one |

| Molecular Formula | C15H16N2O2 |

| Molecular Weight | 256.30 g/mol |

| CAS Number | 2177060-31-8 |

Biological Activity

Research indicates that this compound exhibits various biological activities:

Antidepressant Potential

Studies suggest that the compound may have antidepressant effects. Its ability to interact with neurotransmitter systems makes it a candidate for further exploration in treating mood disorders. For instance, it has been shown to modulate serotonin and norepinephrine levels in animal models.

Neuroprotective Effects

The compound's neuroprotective properties have been highlighted in several studies. It appears to reduce oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases .

The mechanisms underlying the biological activity of this compound may involve:

- Receptor Modulation : Interaction with neurotransmitter receptors such as serotonin (5-HT) receptors.

- Enzyme Inhibition : Potential inhibition of enzymes involved in neurotransmitter metabolism.

- Antioxidant Activity : Reduction of reactive oxygen species (ROS) and protection against oxidative damage.

Case Studies

Several case studies have explored the effects of this compound:

- Study on Depression Models : In a study involving rodent models of depression, administration of the compound resulted in significant reductions in depressive-like behaviors compared to control groups. Behavioral tests such as the forced swim test indicated enhanced locomotor activity and reduced immobility time .

- Neuroprotection in Cell Cultures : In vitro studies using neuronal cell lines demonstrated that treatment with this compound significantly decreased cell death induced by oxidative stress agents. The mechanism was attributed to its antioxidant properties and ability to upregulate neuroprotective genes .

Comparative Analysis

When compared to other compounds with similar structures or activities, this compound shows unique advantages:

| Compound Name | Biological Activity | Notes |

|---|---|---|

| Similar Pyrazinones | Antidepressant effects | Varying efficacy |

| Tetrahydronaphthalene Derivatives | Neuroprotective properties | Structural variations impact activity |

Q & A

Q. What regulatory frameworks govern impurity control in preclinical studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.